molecular formula C18H22BrNOS B10971203 4-bromo-N-[1-(2,4-dimethylphenyl)ethyl]-5-propylthiophene-2-carboxamide

4-bromo-N-[1-(2,4-dimethylphenyl)ethyl]-5-propylthiophene-2-carboxamide

Cat. No.: B10971203
M. Wt: 380.3 g/mol
InChI Key: UAOAAXIHEJIVBR-UHFFFAOYSA-N
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Description

4-BROMO-N-[1-(2,4-DIMETHYLPHENYL)ETHYL]-5-PROPYL-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a bromine atom, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[1-(2,4-DIMETHYLPHENYL)ETHYL]-5-PROPYL-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the bromination of a thiophene derivative followed by amide formation. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amide coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[1-(2,4-DIMETHYLPHENYL)ETHYL]-5-PROPYL-2-THIOPHENECARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in a debrominated product.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Debrominated thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-BROMO-N-[1-(2,4-DIMETHYLPHENYL)ETHYL]-5-PROPYL-2-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[1-(2,4-DIMETHYLPHENYL)ETHYL]-5-PROPYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-BROMO-N-(3,4-DIMETHYLPHENYL)BENZAMIDE
  • 2-Bromo-1-(2,4-dimethylphenyl)butan-1-one

Uniqueness

4-BROMO-N-[1-(2,4-DIMETHYLPHENYL)ETHYL]-5-PROPYL-2-THIOPHENECARBOXAMIDE stands out due to its unique combination of a brominated thiophene ring and a propyl-substituted carboxamide group

Properties

Molecular Formula

C18H22BrNOS

Molecular Weight

380.3 g/mol

IUPAC Name

4-bromo-N-[1-(2,4-dimethylphenyl)ethyl]-5-propylthiophene-2-carboxamide

InChI

InChI=1S/C18H22BrNOS/c1-5-6-16-15(19)10-17(22-16)18(21)20-13(4)14-8-7-11(2)9-12(14)3/h7-10,13H,5-6H2,1-4H3,(H,20,21)

InChI Key

UAOAAXIHEJIVBR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)NC(C)C2=C(C=C(C=C2)C)C)Br

Origin of Product

United States

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